2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide

physicochemical profiling drug-likeness CNS penetration

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 339097-49-3) is a synthetic sulfinyl acetamide derivative characterized by a para-bromophenyl sulfoxide group linked to an N-(4-methoxyphenyl)acetamide moiety (molecular formula C15H14BrNO3S; molecular weight 368.246 g/mol). This compound belongs to the class of diarylsulfinyl acetamides, which includes the wakefulness-promoting agent modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) as its most prominent member.

Molecular Formula C15H14BrNO3S
Molecular Weight 368.25
CAS No. 339097-49-3
Cat. No. B2482207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide
CAS339097-49-3
Molecular FormulaC15H14BrNO3S
Molecular Weight368.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
InChIKeyKMYGKZMYOCAHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 339097-49-3): A Para-Bromo-Substituted Sulfinyl Acetamide Research Probe with Distinct Physicochemical and Screening Profiles


2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 339097-49-3) is a synthetic sulfinyl acetamide derivative characterized by a para-bromophenyl sulfoxide group linked to an N-(4-methoxyphenyl)acetamide moiety (molecular formula C15H14BrNO3S; molecular weight 368.246 g/mol) . This compound belongs to the class of diarylsulfinyl acetamides, which includes the wakefulness-promoting agent modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) as its most prominent member [1]. The compound has been catalogued in multiple high-throughput screening (HTS) campaigns, including assays targeting regulators of G-protein signaling 4 (RGS4), mu/delta opioid receptor heterodimerization, ADAM17 protease inhibition, and muscarinic M1 receptor modulation, indicating a broad but underexplored biological annotation profile [2].

Why 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide Cannot Be Interchanged with Generic Sulfinyl Acetamide Analogs in Research Applications


Substitution of the para-bromine atom and the N-(4-methoxyphenyl) group in this compound is not neutral with respect to biological and physicochemical behavior. In the modafinil analog series, para-halogen substitution on the aryl rings of 2-[(diphenylmethyl)sulfinyl]acetamide has been shown to markedly alter binding affinity for the dopamine transporter (DAT) and selectivity over the serotonin transporter (SERT), with the magnitude and direction of effect depending on the specific halogen identity and substitution pattern [1]. The bromine atom in the 4-position introduces a larger van der Waals radius (1.85 Å) and greater polarizability compared to chlorine (1.75 Å) or fluorine (1.47 Å), which can influence halogen bonding interactions, metabolic stability, and off-rate kinetics from target proteins [2]. Furthermore, the sulfinyl (sulfoxide) group is in a distinct oxidation state from both the thioether (sulfanyl) and sulfonyl analogs (e.g., CAS 339097-51-7), resulting in different hydrogen-bonding capacity, molecular geometry, and metabolic fate . Generic selection within this structural class without considering these specific substituent effects risks selecting a compound with uncharacterized or undesired target engagement profiles.

Quantitative Evidence Guide for 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide (339097-49-3): Comparative Differentiation Dimensions


Physicochemical Differentiation: LogP, Molecular Weight, and Density Compared to Modafinil and the para-Chloro Analog

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide (339097-49-3) exhibits a calculated LogP of 2.65, molecular weight of 368.246 g/mol, and density of 1.6±0.1 g/cm³ . Compared to modafinil (2-[(diphenylmethyl)sulfinyl]acetamide; MW 273.35 g/mol, LogP ~1.4), the target compound is significantly more lipophilic and heavier, which affects both membrane permeability and pharmacokinetic prediction [1]. Relative to its para-chloro analog, 2-[(4-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide (MW 323.8 g/mol), the bromine substitution increases molecular weight by 44.4 g/mol and adds greater polarizability, which can enhance halogen bonding interactions with protein targets . These values place the compound within favorable CNS drug-like chemical space (MW < 400; LogP 2–4) but distinguish it from smaller, less lipophilic analogs.

physicochemical profiling drug-likeness CNS penetration

HTS Screening Profile Differentiation: Target Engagement Annotations Across Five Distinct Biological Assays

The compound has been registered in five distinct PubChem BioAssay screening campaigns, spanning G-protein signaling regulation (RGS4 activator), opioid receptor pharmacology (OPRM1-OPRD1 heterodimerization agonist), protease inhibition (ADAM17 exosite inhibitor), muscarinic receptor modulation (CHRM1 agonist), and unfolded protein response (UPR) activation . In contrast, the para-chloro analog (CAS 339097-36-8) and the sulfanyl (thioether) analog appear in fewer assay annotations in publicly available databases, suggesting a comparatively narrower set of screening data [1]. While primary screening outcome data (e.g., % activation, IC50, B-score) for the target compound are not publicly disclosed for these campaigns, the breadth of assay registration itself indicates that this compound was selected for diverse biological interrogation, likely due to its distinct structural features—specifically, the combination of a para-bromophenyl sulfoxide and an N-(4-methoxyphenyl)acetamide group [2].

high-throughput screening target profiling GPCR modulation

Oxidation State Differentiation: Sulfinyl vs. Sulfanyl vs. Sulfonyl Analogs—Impact on Hydrogen-Bonding and Metabolic Stability

The sulfinyl (sulfoxide) group in 339097-49-3 represents an intermediate oxidation state between the thioether (sulfanyl) analog 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (MW 352.25 g/mol) and the sulfonyl analog 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide (CAS 339097-51-7; MW 384.24 g/mol) . The sulfoxide sulfur is chiral and can participate in hydrogen bonding as a hydrogen-bond acceptor (HBA), whereas the thioether sulfur is a weaker HBA and the sulfone sulfur is tetrahedral with two oxygen atoms . In modafinil SAR studies, the sulfoxide oxidation state was critical for DAT binding, and reduction to the thioether or further oxidation to the sulfone significantly altered both affinity and transporter selectivity ratios (DAT/SERT) [1]. This oxidation-state-dependent pharmacology underscores that the sulfinyl compound cannot be procured interchangeably with its reduced or oxidized counterparts.

oxidation state sulfoxide chemistry metabolic stability

Para-Bromo Substituent Effects: Halogen Bonding Potential and Metabolic Stability Compared to Chloro and Fluoro Analogs

The para-bromine substituent on the phenyl ring of 339097-49-3 provides distinct electronic and steric properties relative to other halogen-substituted analogs. In the modafinil analog series, para-halogen substitution was demonstrated to modulate DAT binding affinity and importantly the DAT/SERT selectivity ratio, with chloro-substituted analogs (e.g., compound 5c) showing improved DAT affinity (Ki = 1.26 μM) compared to unsubstituted modafinil (Ki = 2.40 μM) [1]. Bromine, with its larger atomic radius and greater polarizability, is expected to participate more strongly in halogen bonding (C–Br···O=C interactions) with protein backbone carbonyls than chlorine, potentially altering binding kinetics and residence time [2]. Additionally, the C–Br bond dissociation energy (337 kJ/mol) is lower than C–Cl (398 kJ/mol), which may influence oxidative metabolism and reactive metabolite formation profiles [3]. These class-level observations support the hypothesis that the brominated compound is not pharmacologically interchangeable with chlorinated or fluorinated congeners.

halogen bonding metabolic stability SAR

Procurement-Relevant Application Scenarios for 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide (339097-49-3)


Structure-Activity Relationship (SAR) Expansion of Dopamine Transporter (DAT) Modulators Beyond para-Chloro Substitution

Researchers investigating atypical DAT inhibitors in the modafinil chemotype who have already characterized para-chloro-substituted analogs (e.g., compound 5c from Cao et al., 2016) can use 339097-49-3 to probe the effects of increased halogen size and polarizability on DAT binding affinity, SERT selectivity, and in vivo wakefulness promotion. The brominated compound extends the SAR vector established by Okunola-Bakare et al. (2014), where halogen substitution was shown to improve DAT affinity and selectivity over SERT. This application is directly supported by the class-level differentiation evidence in Section 3 regarding halogen-dependent binding modulation [1] [2].

Halogen Bonding Probe for Structural Biology and Computational Chemistry Studies

The para-bromophenyl group in 339097-49-3 provides a stronger halogen bond donor than the corresponding chloro analog, making it a suitable probe for crystallographic or computational studies investigating C–X···O halogen bonding interactions with protein targets. This application stems from the differential polarizability and van der Waals radius evidence presented in Section 3. The compound can be used in co-crystallization trials or molecular dynamics simulations to assess the contribution of halogen bonding to ligand binding free energy, complementing existing datasets that are predominantly based on chloro- and fluoro-substituted ligands [1] [2].

Oxidation State-Dependent Pharmacology Studies Using Matched Sulfanyl-Sulfinyl-Sulfonyl Triads

Researchers can procure 339097-49-3 alongside its sulfanyl analog (C15H14BrNO2S) and sulfonyl analog (CAS 339097-51-7) to systematically investigate how the sulfur oxidation state affects target engagement, metabolic stability, and off-target activity within a matched molecular framework. This matched-triple approach is supported by the oxidation state differentiation evidence in Section 3 and the precedent from modafinil SAR where sulfoxide-to-thioether reduction altered DAT pharmacology [1] [2].

High-Throughput Screening Library Diversification with Halogen-Enriched Sulfinyl Acetamides

Compound 339097-49-3 offers a bromine-containing sulfinyl acetamide scaffold that is underrepresented in typical HTS libraries dominated by chloro- and fluoro-substituted analogs. Procurement of this compound for inclusion in diversity-oriented screening collections is supported by its broad HTS assay annotation profile (five distinct biological targets) as documented in Section 3. The bromine atom provides a handle for subsequent Suzuki coupling or other palladium-catalyzed cross-coupling reactions, enabling derivatization of confirmed screening hits [1] [2].

Quote Request

Request a Quote for 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.